![molecular formula C19H27N3O5 B1510192 Allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate CAS No. 1343407-91-9](/img/structure/B1510192.png)
Allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
Overview
Description
This compound, also known as N-(Allyloxycarbonyl)-L-valyl-[4-(hydroxymethyl)phenyl]-L-alaninamide, has the CAS Number: 1343407-91-9 . It has a molecular weight of 377.44 and its IUPAC name is allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate .
Molecular Structure Analysis
The compound’s InChI Code is 1S/C19H27N3O5/c1-5-10-27-19(26)22-16(12(2)3)18(25)20-13(4)17(24)21-15-8-6-14(11-23)7-9-15/h5-9,12-13,16,23H,1,10-11H2,2-4H3,(H,20,25)(H,21,24)(H,22,26)/t13-,16-/m0/s1 .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It should be stored in a sealed container in a dry environment, preferably in a freezer under -20°C .Scientific Research Applications
Fungicidal Activity
One significant application of compounds similar to Allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate is in fungicidal activity. Research indicates that certain amino acid derivatives, including those with structural similarities, exhibit excellent fungicidal activities. For instance, compounds like isopropyl ((2S)-1-((1-((4-(ethynyloxy)phenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate have shown remarkable activities against Phytophthora capsici, a plant pathogen, potentially leading to novel fungicide development (Tian et al., 2021).
High-Temperature Water Reactions
The compound and its variants are subject to interesting reactions when heated in high-temperature water. For example, research on allyl phenyl ether, a related compound, demonstrates diverse product distributions when heated in water at high temperatures, highlighting the potential for environmentally benign alternatives to traditional acid catalysts or organic solvents in chemical synthesis (Bagnell et al., 1996).
Antimicrobial Activity
Several derivatives of compounds structurally similar to this compound have been studied for their antimicrobial activity. Some have shown significant activity against various pathogens, including Escherichia coli and Mycobacterium tuberculosis (Laddi & Desai, 2016).
Pharmacological Potential
While avoiding specific details about drug use and dosage, it's important to note that the structural variants of this compound have been studied for their potential pharmacological properties, indicating a broad area of research interest. For instance, studies have explored the synthesis and characterization of derivatives for potential pharmacological activities, although the specific activities remain to be explored (McLaughlin et al., 2016).
Antimitotic Agents
Certain isomers of compounds structurally related to this compound have been investigated as antimitotic agents. Research shows that both S- and R-isomers of related compounds are active in various biological systems, with the S-isomer being more potent (Temple & Rener, 1992).
Synthesis of Aminophosphonopeptides
The compound and its analogs are used in the synthesis of aminophosphonopeptides, a class of compounds with various applications. For example, aminophosphonopeptides containing carbapenem have been synthesized using derivatives of this compound, indicating its utility in creating complex biochemical structures (Kang et al., 1994).
Safety and Hazards
The compound is classified as having acute oral toxicity (Category 4, H302), causing skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection .
Mechanism of Action
Target of Action
The primary target of Alloc-Val-Ala-PAB-OH is Cathepsin B , a lysosomal cysteine protease . This enzyme plays a crucial role in protein turnover and the compound interacts with it specifically .
Mode of Action
Alloc-Val-Ala-PAB-OH is a peptide cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . The compound contains a Val-Ala dipeptide sequence that is specifically cleaved by Cathepsin B . The Alloc group is stable to treatment with piperidine and TFA, but can be easily removed under mild conditions by palladium catalyzed allyl transfer .
Biochemical Pathways
The compound plays a significant role in the mechanism of ADCs. Upon internalization of the ADC into the target cell, the compound is cleaved by Cathepsin B in the lysosome, releasing the drug to exert its cytotoxic effect .
Pharmacokinetics
As a part of an adc, its bioavailability would be influenced by the properties of the antibody and the drug, as well as the linker’s stability and cleavability .
Result of Action
The cleavage of Alloc-Val-Ala-PAB-OH by Cathepsin B releases the attached drug within the target cell. This leads to the cytotoxic effect that is characteristic of the ADC .
Action Environment
The action of Alloc-Val-Ala-PAB-OH is influenced by the intracellular environment. The presence of Cathepsin B in the lysosome is crucial for the compound’s cleavage and the subsequent release of the drug .
properties
IUPAC Name |
prop-2-enyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-5-10-27-19(26)22-16(12(2)3)18(25)20-13(4)17(24)21-15-8-6-14(11-23)7-9-15/h5-9,12-13,16,23H,1,10-11H2,2-4H3,(H,20,25)(H,21,24)(H,22,26)/t13-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLAVLCLIPDFJK-BBRMVZONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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